1,4-Dihydro-1alpha,4alpha-methanonaphthalene
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Overview
Description
Preparation Methods
The synthesis of 1,4-Dihydro-1alpha,4alpha-methanonaphthalene can be achieved through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and benzyne . The reaction conditions typically require elevated temperatures and the presence of a suitable solvent, such as toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Dihydro-1alpha,4alpha-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring system.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,4-Dihydro-1alpha,4alpha-methanonaphthalene exerts its effects involves interactions with various molecular targets and pathways. Its unique structure allows it to participate in specific chemical reactions that can modulate biological processes . For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
1,4-Dihydro-1alpha,4alpha-methanonaphthalene can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(1R,8S)-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2/t8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGYXSAHRKJELM-DTORHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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